molecular formula C17H18N4O2S B3004910 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 2180010-73-3

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

货号 B3004910
CAS 编号: 2180010-73-3
分子量: 342.42
InChI 键: MDNHNIQAQDMOFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer and autoimmune diseases.

作用机制

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a potent inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in the pathogenesis of various types of cancer and autoimmune diseases. By inhibiting BTK, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one blocks the downstream signaling pathways that lead to the activation and proliferation of B cells, thereby inhibiting the growth of cancer cells and reducing the autoimmune response.
Biochemical and Physiological Effects:
1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been shown to have potent anti-tumor and immunomodulatory effects in pre-clinical models of cancer and autoimmune diseases. In addition to its inhibitory effect on BTK, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the activation of T cells. This dual inhibition of BTK and ITK makes 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one a promising candidate for the treatment of various types of cancer and autoimmune diseases.

实验室实验的优点和局限性

One of the advantages of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is its high potency and selectivity for BTK and ITK, which makes it an attractive candidate for the treatment of cancer and autoimmune diseases. However, one of the limitations of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in humans.

未来方向

There are several potential future directions for the development of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one. One of the most promising applications is in the treatment of hematological malignancies such as B-cell lymphoma and chronic lymphocytic leukemia. In addition, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one may also have potential applications in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Further studies are needed to determine the optimal dosage, administration schedule, and safety profile of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in humans, as well as its potential for combination therapy with other anti-cancer and immunomodulatory agents.
Conclusion:
In conclusion, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a promising small molecule inhibitor that has shown potent anti-tumor and immunomodulatory effects in pre-clinical models of cancer and autoimmune diseases. Its high potency and selectivity for BTK and ITK make it an attractive candidate for the treatment of various types of cancer and autoimmune diseases. Further studies are needed to determine the optimal dosage, administration schedule, and safety profile of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in humans, as well as its potential for combination therapy with other anti-cancer and immunomodulatory agents.

合成方法

The synthesis of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one involves the condensation of 1-(4-hydroxypiperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one with 4-(2-amino-1,3,4-thiadiazol-5-yl)phenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in high purity.

科学研究应用

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been extensively studied in pre-clinical models of cancer and autoimmune diseases. In a study published in Cancer Research, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one was shown to inhibit the growth of B-cell lymphoma cells by targeting the Bruton's tyrosine kinase (BTK) pathway. Similarly, in a study published in the Journal of Immunology, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one was shown to inhibit the activation of T cells in a mouse model of multiple sclerosis, suggesting its potential use in the treatment of autoimmune diseases.

属性

IUPAC Name

2-indol-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(11-21-8-5-13-3-1-2-4-15(13)21)20-9-6-14(7-10-20)23-17-19-18-12-24-17/h1-5,8,12,14H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNHNIQAQDMOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。